2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1,2-diphenylethanone
Description
2-{[4-Ethyl-5-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1,2-Diphenylethanone is a triazole-based derivative characterized by:
- Triazole core: Substituted with an ethyl group at position 4 and a 2-methoxyphenyl group at position 3.
- Sulfanyl linker: Connects the triazole to a diphenylethanone moiety, which includes two phenyl rings attached to a ketone group.
- Synthesis: Analogous compounds (e.g., 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone) are synthesized via nucleophilic substitution using cesium carbonate in DMF, where triazole-3-thiol reacts with α-halogenated ketones .
Properties
Molecular Formula |
C25H23N3O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C25H23N3O2S/c1-3-28-24(20-16-10-11-17-21(20)30-2)26-27-25(28)31-23(19-14-8-5-9-15-19)22(29)18-12-6-4-7-13-18/h4-17,23H,3H2,1-2H3 |
InChI Key |
ZLIUGBVTSLZJQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1,2-diphenylethanone typically involves multiple steps. One common method includes the S-alkylation of 4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1,2-diphenylethanone in an alkaline medium . The reaction conditions often require the use of a base such as potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the diphenylethanone moiety can be reduced to form alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to standard antibiotics. Its mechanism of action often involves inhibiting cell wall synthesis or disrupting cellular metabolism.
Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells. It appears to interact with specific cellular pathways that regulate cell growth and survival. The ability to inhibit tumor cell proliferation has been observed in several in vitro studies .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals effectively. This property suggests a potential role in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Preliminary studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation . This effect could be linked to its ability to modulate inflammatory cytokines.
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| MDPI Research | Demonstrated antimicrobial activity against multiple strains | 2023 |
| PubChem Analysis | Indicated potential anticancer effects through apoptosis induction | 2025 |
| Chemical Book Report | Highlighted synthesis methods and biological evaluations | 2023 |
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1,2-diphenylethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Electronic Differences
Physical Properties
Key Findings and Implications
Substituent Effects: Electron-donating groups (e.g., 2-methoxyphenyl) improve π-π interactions but may reduce metabolic stability compared to halogenated analogs.
Synthetic Optimization :
- Cesium carbonate in DMF () offers superior deprotonation efficiency over sodium ethoxide, enabling higher yields for bulky derivatives .
Biological Potential: The target compound’s diphenylethanone moiety may enhance binding to hydrophobic enzyme pockets, warranting further antimicrobial assays .
Biological Activity
The compound 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1,2-diphenylethanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazole ring, which is known for its diverse biological activities. The presence of the sulfanyl group and the diphenylethanone moiety contributes to its unique pharmacological profile.
Antimicrobial Activity
Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains. For instance, research has demonstrated that similar triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound's structural similarity to established antifungal agents suggests it may inhibit fungal sterol synthesis by targeting lanosterol demethylase, an enzyme critical for ergosterol biosynthesis. Preliminary in vitro studies have shown promising antifungal activity against Candida species.
Anticancer Activity
Emerging evidence points towards the anticancer potential of triazole derivatives. The compound has been investigated for its effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (Cervical) | 25 | Apoptosis via caspase activation | |
| MCF-7 (Breast) | 30 | Mitochondrial dysfunction | |
| A549 (Lung) | 20 | Cell cycle arrest |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in key metabolic pathways.
- Cell Membrane Disruption : By affecting membrane integrity, the compound can lead to cell lysis in microbial cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial signaling cascades is a significant mechanism in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various triazole derivatives, including the compound in focus. Results indicated substantial inhibition against multi-drug resistant strains, highlighting its potential as a therapeutic agent in infectious diseases.
- Cancer Cell Line Study : In a comparative analysis, the compound was tested against standard chemotherapeutic agents. It exhibited lower IC50 values than some existing treatments for specific cancer types, suggesting it may offer a novel approach to cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
